![molecular formula C14H10F3NO3 B12528048 4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide CAS No. 681004-70-6](/img/structure/B12528048.png)
4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide is an organic compound with the molecular formula C14H10F3NO3. This compound is characterized by the presence of a hydroxy group and a trifluoromethoxy group attached to a benzamide structure. The trifluoromethoxy group is known for its unique properties, making this compound of interest in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid and 4-(trifluoromethoxy)aniline.
Condensation Reaction: The key step involves the condensation of 4-hydroxybenzoic acid with 4-(trifluoromethoxy)aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amide group can produce an amine .
Applications De Recherche Scientifique
4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
N-Hydroxy-4-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group and an N-hydroxy group.
Uniqueness
4-Hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
681004-70-6 |
|---|---|
Formule moléculaire |
C14H10F3NO3 |
Poids moléculaire |
297.23 g/mol |
Nom IUPAC |
4-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-7-3-10(4-8-12)18-13(20)9-1-5-11(19)6-2-9/h1-8,19H,(H,18,20) |
Clé InChI |
QLUGORGPFFSGMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Alanyl-N-[(3R)-7-amino-2-oxoheptan-3-yl]-L-phenylalaninamide](/img/structure/B12527966.png)
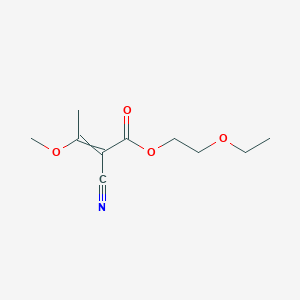
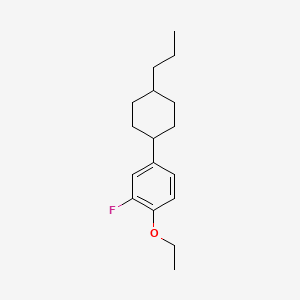
![2,2'-(1,4-Phenylene)bis[9-(naphthalen-1-yl)-1,10-phenanthroline]](/img/structure/B12527987.png)
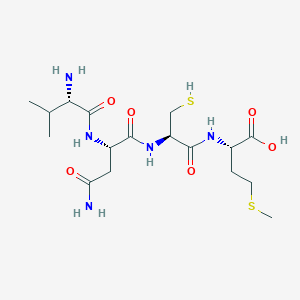
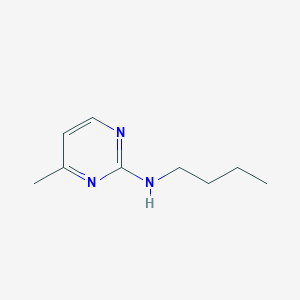
![N-(4-Bromophenyl)-2-{[(triphenylstannyl)oxy]carbonyl}benzamide](/img/structure/B12528000.png)
![Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester](/img/structure/B12528007.png)

![S-[2-(Piperidin-4-yl)ethyl] ethanethioate--hydrogen chloride (1/1)](/img/structure/B12528020.png)

![Benzamide, N,N'-[1,4-phenylenebis(methylene)]bis[3,4,5-trihydroxy-](/img/structure/B12528032.png)
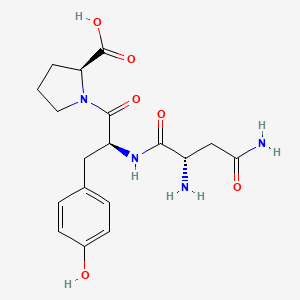
![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)
